(4,5-Dimethoxy-2-nitrophenyl)(p-tolyl)methanol
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Overview
Description
(4,5-Dimethoxy-2-nitrophenyl)(p-tolyl)methanol is an organic compound with the molecular formula C16H17NO5 It is characterized by the presence of methoxy, nitro, and tolyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethoxy-2-nitrophenyl)(p-tolyl)methanol typically involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with p-tolylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dimethoxy-2-nitrophenyl)(p-tolyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or catalysts such as palladium complexes.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines.
Substitution: Results in the formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4,5-Dimethoxy-2-nitrophenyl)(p-tolyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (4,5-Dimethoxy-2-nitrophenyl)(p-tolyl)methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- (4,5-Dimethoxy-2-nitrophenyl)methanol
- 4,5-Dimethoxy-2-nitrobenzyl alcohol
- 1-(4,5-Dimethoxy-2-nitrophenyl)ethanol
Uniqueness
(4,5-Dimethoxy-2-nitrophenyl)(p-tolyl)methanol is unique due to the presence of both methoxy and nitro groups on the phenyl ring, combined with a p-tolyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H17NO5 |
---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)-(4-methylphenyl)methanol |
InChI |
InChI=1S/C16H17NO5/c1-10-4-6-11(7-5-10)16(18)12-8-14(21-2)15(22-3)9-13(12)17(19)20/h4-9,16,18H,1-3H3 |
InChI Key |
INLCGVOQXMWQDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)O |
Origin of Product |
United States |
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